Sodium4-azidobenzene-1-sulfonate

Description

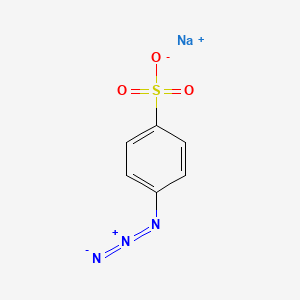

Sodium 4-azidobenzene-1-sulfonate (CAS No. N/A) is a sodium salt derived from 4-azidobenzenesulfonic acid. Its molecular structure comprises a benzene ring substituted with an azide (-N₃) group at the para position and a sulfonate (-SO₃⁻Na⁺) group at the meta position. This compound is notable for its dual functional groups: the sulfonate moiety enhances water solubility, while the azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, polymer synthesis, and pharmaceutical research. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, sulfonate salts generally exhibit high solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name |

sodium;4-azidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S.Na/c7-9-8-5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKGTILTESLPBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-azidobenzene-1-sulfonate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by azidation. The process begins with the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then treated with sodium azide to yield sodium 4-azidobenzene-1-sulfonate .

Industrial Production Methods

In an industrial setting, the production of sodium 4-azidobenzene-1-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-azidobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through 1,3-dipolar cycloaddition with alkynes.

Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

1,3-Dipolar Cycloaddition: This reaction typically involves the use of copper(I) catalysts and occurs under mild conditions, forming 1,2,3-triazoles.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

Triazoles: Formed from the cycloaddition reaction with alkynes.

Aminobenzenesulfonates: Formed from the reduction of the azide group.

Sulfonic Acids: Formed from the oxidation of the sulfonate group.

Scientific Research Applications

Synthesis of Azide Compounds

One of the primary applications of sodium 4-azidobenzene-1-sulfonate is in the synthesis of azide compounds. Azides are important intermediates in many organic reactions, including:

- Staudinger Ligation : A reaction that allows for the formation of amide bonds between azides and phosphines.

- Click Chemistry : A class of reactions that are highly efficient and selective, often involving the conversion of azides to triazoles.

- Curtius Rearrangement : A reaction that transforms acyl azides into isocyanates.

Sodium 4-azidobenzene-1-sulfonate can be utilized to introduce the azido functional group into various organic molecules. This enables the synthesis of diverse compounds with azide moieties, facilitating the preparation of complex structures in organic synthesis .

Bioconjugation and Medicinal Chemistry

In medicinal chemistry, sodium 4-azidobenzene-1-sulfonate plays a crucial role in bioconjugation processes. It allows for the selective labeling of biomolecules, which is essential for:

- Targeted Drug Delivery : The introduction of azide groups can facilitate the conjugation of drugs to targeting moieties, enhancing therapeutic efficacy.

- Antibody-Drug Conjugates : Sodium 4-azidobenzene-1-sulfonate can be used to create antibody-drug complexes that specifically target cancer cells while minimizing toxicity to normal cells .

Recent studies have demonstrated that derivatives synthesized using sodium 4-azidobenzene-1-sulfonate exhibit significant anticancer activity through mechanisms such as enzyme inhibition and apoptosis induction .

Materials Science

Sodium 4-azidobenzene-1-sulfonate is also utilized in materials science for its unique properties:

- Polymer Chemistry : It serves as a precursor for synthesizing azide-functionalized polymers, which can be used in various applications, including drug delivery systems and smart materials.

- Nanotechnology : The compound enables the formation of nano-sized aggregates that can be employed in imaging techniques and enhanced antibacterial efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of sodium 4-azidobenzene-1-sulfonate in various applications:

Mechanism of Action

The mechanism of action of sodium 4-azidobenzene-1-sulfonate primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form stable triazole rings through 1,3-dipolar cycloaddition with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Aryl Sulfonates

Sodium aryl sulfonates share a common sulfonate group but differ in substituents, influencing reactivity and applications. Key comparisons include:

Sodium Benzenesulfonate

- Structure : Benzene ring with a single sulfonate group.

- Reactivity : Lacks the azide group, limiting utility in click chemistry. Primarily used as a surfactant or electrolyte.

- Solubility : Highly water-soluble, similar to other sodium sulfonates .

Sodium 4-Nitrobenzenesulfonate

- Structure: Nitro (-NO₂) substituent at the para position.

- Reactivity : The electron-withdrawing nitro group enhances stability but reduces participation in cycloaddition reactions. Used in dye synthesis and as a corrosion inhibitor.

Sodium 4-Azidobenzene-1-sulfonate

- Differentiator: The azide group enables bioorthogonal reactions, distinguishing it from non-azide analogues.

Comparison with Sulfonyl Chloride Derivatives

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () shares a sulfonic acid derivative backbone but differs critically:

| Property | Sodium 4-azidobenzene-1-sulfonate | 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride |

|---|---|---|

| Functional Groups | Azide (-N₃), sulfonate (-SO₃⁻Na⁺) | Sulfonyl chloride (-SO₂Cl), chloropentanamido |

| Reactivity | Click chemistry, stable in aqueous media | Nucleophilic substitution (e.g., with amines) |

| Applications | Bioconjugation, drug delivery | Pharmaceutical intermediates, peptide synthesis |

The sulfonate’s stability contrasts with the sulfonyl chloride’s high reactivity, which is ideal for forming sulfonamides but requires anhydrous conditions .

Comparison with Azide-Containing Compounds

Sodium 4-azidobenzene-1-sulfonate’s azide group aligns it with other azido compounds, such as sodium azide (NaN₃) . However:

- NaN₃: Small inorganic azide, highly toxic, used as a preservative and gas-generating agent.

- Sodium 4-azidobenzene-1-sulfonate : Organic azide with lower toxicity, tailored for controlled reactions in biological systems.

Data Tables and Research Findings

Table 1: General Properties of Sodium Salts

Table 2: Functional Group Reactivity

Biological Activity

Sodium 4-azidobenzene-1-sulfonate (CAS No. 115029-02-2) is a compound of significant interest in biological and medicinal chemistry due to its unique azide functional group, which plays a crucial role in various chemical reactions, particularly in the synthesis of bioactive compounds. This article explores its biological activity, synthesis, applications, and relevant case studies.

Sodium 4-azidobenzene-1-sulfonate is characterized by the presence of an azide group (-N₃) attached to a sulfonate moiety. The compound is soluble in water, which enhances its applicability in biological systems. The synthesis typically involves the reaction of sulfonyl chlorides with sodium azide, leading to the formation of the azide-substituted sulfonate.

The azide group in sodium 4-azidobenzene-1-sulfonate enables it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for bioconjugation applications, allowing for the attachment of various biomolecules, including proteins and nucleic acids. The ability of this compound to form stable triazole linkages enhances its utility in drug design and development.

Antimicrobial Activity

Recent studies have demonstrated that sodium 4-azidobenzene-1-sulfonate exhibits antimicrobial properties. For instance, it has been used as a precursor in the synthesis of triazole derivatives that display significant antibacterial activity against various pathogens. These derivatives have shown potential as therapeutic agents due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies and Research Findings

- Triazole Derivatives as Antimicrobial Agents

- Bioconjugation Applications

- Mechanistic Studies

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.